Dodecyl undecanoate

Description

Contextualization of Fatty Acid Esters in Chemical Science

Fatty acid esters are a class of chemical compounds formed from the reaction of a fatty acid with an alcohol. taylorandfrancis.comwisdomlib.org These esters are fundamental components of lipids, which are essential molecules in biological systems. labinsights.nllibretexts.org In chemical science, fatty acid esters are valued for their diverse applications, which are largely dictated by the chain lengths of their constituent fatty acid and alcohol components. taylorandfrancis.com

Short-chain fatty acid esters are often associated with pleasant, fruity aromas and are utilized in the food and fragrance industries. taylorandfrancis.com In contrast, long-chain esters, such as dodecyl undecanoate, typically exhibit an oily character and find applications as lubricants, plasticizers, and emulsifiers. evitachem.comtaylorandfrancis.com The formation of fatty acid esters occurs through esterification, a reaction that can be catalyzed by enzymes like lipases or through chemical synthesis, often involving an acid catalyst. evitachem.comontosight.ai

The versatility of fatty acid esters extends to their role as intermediates in the synthesis of other valuable chemicals, including amides, sulfonates, and fatty alcohols. mdpi.com They are also integral to the production of everyday products like soaps, detergents, and cosmetics. labinsights.nl

Significance of Long-Chain Esters in Advanced Chemical Systems

Long-chain esters, a category to which this compound belongs, possess unique properties that make them significant in various advanced chemical systems. Their substantial hydrocarbon chains result in pronounced hydrophobic characteristics, making them insoluble in water but soluble in organic solvents. evitachem.com This property is crucial for applications such as lubricants and plasticizers, where they can reduce friction between surfaces or increase the flexibility of polymers. evitachem.comlabinsights.nl

In the field of materials science, long-chain esters are investigated for their potential use as phase change materials (PCMs) for thermal energy storage. mdpi.comuotechnology.edu.iq PCMs can absorb and release large amounts of energy at a constant temperature during their phase transition (e.g., from solid to liquid), making them ideal for applications in thermal management. mdpi.comuotechnology.edu.iq The long alkyl chains of esters like this compound contribute to their thermal properties and stability.

Furthermore, long-chain esters are explored as components in the formulation of biolubricants, which are gaining attention as environmentally friendly alternatives to conventional mineral oil-based lubricants. researchgate.net Research in this area focuses on synthesizing esters with specific structures to optimize properties like viscosity index, oxidative stability, and low-temperature performance. researchgate.net The study of long-chain esters like this compound also extends to their natural occurrence and roles, such as in the chemical communication systems of insects, where they can act as pheromones. dokumen.pubresearchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C23H46O2 |

| Molecular Weight | 354.6 g/mol |

| CAS Number | 42231-62-9 |

| IUPAC Name | This compound |

| Appearance | Generally a clear liquid |

| Odor | Mild fatty odor |

| Solubility | Insoluble in water; soluble in organic solvents |

This data is compiled from multiple sources for reference. evitachem.comlookchem.com

Structure

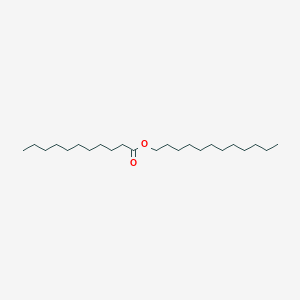

2D Structure

Properties

CAS No. |

42231-62-9 |

|---|---|

Molecular Formula |

C23H46O2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

dodecyl undecanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-14-16-18-20-22-25-23(24)21-19-17-15-12-10-8-6-4-2/h3-22H2,1-2H3 |

InChI Key |

MCUFLKKUIDNRMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyl Undecanoate

Chemical Synthesis Approaches

Chemical synthesis remains a fundamental approach for the production of esters like dodecyl undecanoate. These methods typically involve the reaction of a carboxylic acid with an alcohol, often with the aid of a catalyst to increase the reaction rate and yield.

The most common conventional method for synthesizing esters is the Fischer-Speier esterification, a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. utripoli.edu.lynumberanalytics.comtcichemicals.com In the case of this compound, this involves the reaction of undecanoic acid with dodecanol (B89629).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is essential. tcichemicals.com This is often achieved using a Dean-Stark apparatus during reflux or by using a dehydrating agent. The general mechanism involves the protonation of the carboxylic acid by a strong acid catalyst, followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. numberanalytics.comorgosolver.com

While specific conditions for this compound are not extensively detailed in publicly available literature, analogous reactions for similar long-chain esters provide insight. For example, the synthesis of other esters often involves mixing the carboxylic acid and alcohol, then adding a few drops of a strong mineral acid like concentrated sulfuric acid, and heating the mixture for several hours. utripoli.edu.ly The reaction progress is typically monitored until completion, after which the product is isolated and purified. derpharmachemica.com

A typical laboratory procedure for a Fischer esterification might involve the following steps:

Mixing equimolar amounts of undecanoic acid and dodecanol in a suitable solvent or under solvent-free conditions.

Adding a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Heating the reaction mixture, often under reflux, with continuous removal of water.

Once the reaction reaches equilibrium or completion, the mixture is cooled.

The product is then purified, which may involve neutralizing the acid catalyst, washing with water and brine, drying over an anhydrous salt, and finally, purification by distillation or chromatography.

To overcome the limitations of using strong mineral acids, such as corrosion and difficulty in separation, various heterogeneous and homogeneous catalysts have been developed for esterification reactions. These catalysts aim to provide higher yields, better selectivity, and easier workup procedures.

Homogeneous Catalysts: Apart from sulfuric acid, other homogeneous catalysts can be employed. For instance, 4-dodecylbenzenesulfonic acid (DBSA) has been used as an effective catalyst in esterification reactions. sciencefather.com Zirconyl chloride (ZrOCl₂·8H₂O) has also been shown to be an effective catalyst for the esterification of long-chain carboxylic acids and alcohols. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reusability, aligning with green chemistry principles. ajgreenchem.com Examples of heterogeneous catalysts that could be applied to this compound synthesis include:

Sulfonated Carbons: SO3H-carbon catalysts, derived from sources like glycerol, have demonstrated high efficiency in the solvent-free esterification of long-chain fatty acids and alcohols. ajgreenchem.com For the synthesis of wax esters, reaction conditions such as a catalyst loading of 20 wt.%, a temperature of 90 °C, and a 1:1 molar ratio of acid to alcohol have been optimized, achieving high conversion rates. ajgreenchem.com

Acidic Clays (B1170129): Montmorillonite clays like KSF, KSF/0, KP10, and K10 have been used as catalysts for the esterification of fatty acids. mdpi.com Reactions are often carried out at elevated temperatures (e.g., 150 °C) in a semi-continuous reactor to facilitate water removal. mdpi.com

Supported Catalysts: Supporting catalysts on solid materials can enhance their activity. For example, supporting zirconyl chloride on ordered mesoporous silica (B1680970) like MCM-41 has been shown to improve catalytic performance in the esterification of long-chain acids and alcohols. researchgate.net

Titanate Catalysts: In the synthesis of hydrogenated rosin (B192284) dodecyl ester, tetrabutyl titanate was used as a catalyst at a concentration of 1 mol%, with the reaction proceeding at 210°C for 6 hours. techscience.com This type of catalyst could also be effective for this compound synthesis.

The choice of catalyst and reaction conditions significantly impacts the efficiency and environmental footprint of the synthesis.

Table 1: Examples of Catalytic Conditions for Long-Chain Ester Synthesis

| Ester Product | Catalyst | Key Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Hydrogenated Rosin Dodecyl Ester | Tetrabutyl titanate | 210°C, 6 h, 1 mol% catalyst | 71.8% yield | techscience.com |

| Wax Esters (e.g., Cetyl Palmitate) | SO3H-carbon | 90°C, 6-10 h, 20 wt.% catalyst, solvent-free | >95% conversion | ajgreenchem.com |

| Stearic Acid Esters | Montmorillonite KSF/0 | 150°C, 240 min | ~100% conversion | mdpi.com |

| Long-Chain Esters | ZrOCl₂·8H₂O on MCM-41 | 162°C (mesitylene solvent) | High yield | researchgate.net |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, presents a green alternative to chemical methods for producing esters. mdpi.com Lipases are the most commonly used enzymes for this purpose, offering high selectivity and operating under mild reaction conditions. mdpi.compan.olsztyn.pl

The enzymatic synthesis of this compound (also referred to as dodecanoic dodecanoate) can be effectively catalyzed by lipases. nist.gov This reaction involves the direct esterification of 1-dodecanol (B7769020) and 1-dodecanoic acid. A key advantage of using lipases is their ability to function in non-aqueous or low-water environments, which shifts the reaction equilibrium towards ester formation. pan.olsztyn.pl

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a highly effective and widely studied biocatalyst for ester synthesis. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org Immobilization of the lipase on a solid support, such as controlled-pore glass beads or acrylic resin, enhances its stability and allows for easy recovery and reuse. nist.govnih.gov

Research on the lipase-catalyzed esterification of 1-dodecanol and 1-dodecanoic acid has been conducted in various organic solvents, including hexane, heptane, and cyclohexane. nist.gov The equilibrium constants for the reaction have been determined in these solvents, providing a thermodynamic basis for the synthesis. nist.gov Solvent-free systems are also highly effective for lipase-catalyzed reactions, offering environmental and economic benefits by eliminating the need for organic solvents. frontiersin.orgresearchgate.net

Optimizing the reaction parameters is crucial for maximizing the yield and efficiency of the biocatalytic synthesis of this compound. nih.govresearchgate.net Key parameters that are typically optimized include:

Temperature: Lipases have an optimal temperature range for activity. For instance, the activity of immobilized Candida cylindracea lipase was found to be maximal between 25°C and 37°C. nih.gov For Novozym 435, optimal temperatures can be higher, often in the range of 40-60°C. frontiersin.orgresearchgate.net

Enzyme Loading: The amount of enzyme used affects the reaction rate. An optimal loading needs to be determined, as an excessive amount may not significantly increase the yield and adds to the cost. frontiersin.org

Substrate Molar Ratio: The ratio of undecanoic acid to dodecanol can influence the equilibrium conversion. While a 1:1 molar ratio is stoichiometric, using an excess of one substrate can sometimes drive the reaction forward. researchgate.net

Water Content/Removal: Although lipases require a small amount of water to maintain their active conformation, excess water can promote the reverse reaction (hydrolysis). In many biocatalytic esterifications, molecular sieves are added to the reaction mixture to remove the water produced, thereby shifting the equilibrium towards the ester product. pan.olsztyn.pl

Mixing/Agitation Speed: In a stirred-tank reactor, proper mixing is essential to ensure good contact between the substrates and the immobilized enzyme, but excessive shear can damage the enzyme. researchgate.netnih.gov

Response surface methodology (RSM) is a powerful statistical tool used to optimize these multiple parameters simultaneously to find the conditions that yield the highest conversion. researchgate.netnih.govnih.gov

Table 2: Parameters for Optimization in Lipase-Catalyzed Ester Synthesis

| Parameter | Typical Range/Consideration | Reason for Optimization | Reference |

|---|---|---|---|

| Temperature | 30 - 70 °C | Balance enzyme activity and stability. | frontiersin.orgnih.gov |

| Enzyme Amount | 5 - 40% (w/w of substrates) | Maximize reaction rate while minimizing cost. | frontiersin.orgnih.gov |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 | Shift equilibrium to favor product formation. | researchgate.net |

| Water Removal | Use of molecular sieves or vacuum | Prevent hydrolysis and drive the reaction forward. | pan.olsztyn.pl |

| Solvent | Hexane, tert-butanol, or solvent-free | Affects enzyme activity and substrate solubility. | nist.govfrontiersin.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. researchgate.net Key strategies include:

Use of Renewable Feedstocks: Undecanoic acid can be derived from castor oil, and dodecanol can be produced from palm kernel or coconut oil, making the starting materials for this compound bio-based. mdpi.commdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of substances is preferable to using stoichiometric reagents. Both heterogeneous acid catalysts and enzymes (lipases) fit this principle perfectly. ajgreenchem.com They are used in small quantities and can often be recycled and reused. researchgate.netajgreenchem.com

Solvent-Free Conditions: Performing the synthesis without a solvent reduces waste, lowers costs, and simplifies purification. researchgate.netmdpi.comijrpr.com Both chemical catalysis with solid acids and enzymatic catalysis have been shown to be highly effective under solvent-free conditions. ajgreenchem.comfrontiersin.org For example, the lipase-catalyzed synthesis of aromatic alkanolamides achieved a high yield in a solvent-free system. frontiersin.org

Energy Efficiency: Biocatalytic methods operate at lower temperatures and pressures compared to many conventional chemical processes, leading to reduced energy consumption. mdpi.com Microwave-assisted synthesis can also be an energy-efficient alternative, often reducing reaction times significantly. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification has a high atom economy, with water being the only byproduct.

By integrating these green chemistry principles, the synthesis of this compound can be conducted in a more sustainable and efficient manner.

Solvent-Free Reaction Systems for this compound

The elimination of organic solvents is a primary goal in green chemistry, as solvents contribute significantly to process mass, energy consumption, and environmental pollution. Solvent-free reaction systems for the synthesis of this compound, a long-chain wax ester, typically involve the direct esterification of undecanoic acid with dodecanol.

Enzymatic catalysis is a particularly effective method for solvent-free ester synthesis. Lipases, especially immobilized forms like Candida antarctica lipase B (CALB), are widely used due to their high activity and stability in non-aqueous environments. nih.gov In a solvent-free system, the reactants themselves form the reaction medium. For the production of this compound, this requires heating the mixture of undecanoic acid and dodecanol to a temperature sufficient to maintain a liquid state, often around 60-90°C. nih.gov

The stepwise addition of one reactant can sometimes be employed to avoid the formation of highly viscous intermediate phases that can hinder the reaction. nih.gov Key process parameters that are optimized to maximize the yield and reaction rate include temperature, enzyme loading, the molar ratio of acid to alcohol, and agitation speed. Research on the synthesis of similar cosmetic-grade esters, such as cetyl caprate, has shown that maximum yields can be achieved in relatively short reaction times under optimized solvent-free conditions. researchgate.net For instance, the enzymatic synthesis of cetyl caprate achieved a 91.9% yield in 80 minutes. researchgate.net Similar optimization would be applied to this compound production.

The table below shows typical optimized parameters from a solvent-free enzymatic synthesis of a comparable wax ester, which would serve as a starting point for the synthesis of this compound.

| Parameter | Optimized Value | Reference |

| Temperature | 50 °C | researchgate.net |

| Enzyme Loading | 3% (w/w) | researchgate.net |

| Substrate Molar Ratio | 1:3 (Acid:Alcohol) | researchgate.net |

| Agitation Speed | 200 rpm | researchgate.net |

| Reaction Time | 80 min | researchgate.net |

| Maximum Yield | 91.9% | researchgate.net |

Water removal is a critical factor in driving the esterification equilibrium towards the product. This can be achieved by conducting the reaction under a vacuum or by using molecular sieves. In some solvent-free processes, yields of up to 95% have been reported when water is effectively removed. nih.gov

Energy-Efficient Pathways and Atom Economy in Ester Production

The pursuit of sustainability in chemical manufacturing necessitates the development of energy-efficient processes with high material efficiency. nih.gov Atom economy and energy consumption are key metrics used to evaluate the "greenness" of a synthetic route. tamu.edunumberanalytics.com

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. tamu.edunumberanalytics.com It provides a clear indication of how efficiently a chemical process utilizes raw materials. The direct esterification of undecanoic acid and dodecanol to form this compound is an addition-condensation reaction with a high theoretical atom economy, as the only by-product is water.

The reaction is as follows:

C₁₁H₂₂O₂ (Undecanoic Acid) + C₁₂H₂₆O (Dodecanol) → C₂₃H₄₆O₂ (this compound) + H₂O (Water)

The atom economy is calculated using the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Undecanoic Acid | C₁₁H₂₂O₂ | 186.30 |

| Dodecanol | C₁₂H₂₆O | 186.34 |

| Total Reactants | 372.64 | |

| This compound | C₂₃H₄₆O₂ | 354.62 |

| Water | H₂O | 18.02 |

Calculation:

Atom Economy (%) = (Molecular Weight of this compound / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (354.62 / 372.64) x 100 = 95.16%

This high value indicates that the direct esterification process is inherently efficient in terms of incorporating reactant atoms into the final product, generating minimal waste. researchgate.netdocbrown.info

Energy-Efficient Pathways

Solvent-free systems directly contribute to energy efficiency by eliminating the substantial energy costs associated with heating, distilling, and recovering large volumes of solvent. nih.gov Further energy savings are achieved by using catalysts, such as enzymes or solid acids, which lower the activation energy of the reaction. researchgate.netmdpi.com This allows the synthesis to proceed at lower temperatures and often at faster rates compared to non-catalyzed reactions.

Advanced Analytical Characterization of Dodecyl Undecanoate

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the analysis of dodecyl undecanoate, enabling its separation from complex matrices and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound in various samples. torontech.comnih.gov This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. synthinkchemicals.com For esters like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C8 or C18 column. scielo.brju.edu.jo

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comscielo.br Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the analyte from any impurities. ju.edu.jo Detection is frequently carried out using a UV detector, with the wavelength set to an appropriate value, such as 240 nm for similar compounds. researchgate.netlongdom.org

The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. torontech.com Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the this compound in the sample to this curve. mdpi.com The method's linearity, precision, and accuracy are critical parameters that must be validated to ensure reliable results. nih.govscielo.br

Table 1: Typical HPLC Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) researchgate.netlongdom.org |

| Mobile Phase | Acetonitrile and Water ju.edu.josielc.com |

| Elution | Gradient or Isocratic ju.edu.jomdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min scielo.brresearchgate.net |

| Detection | UV at 240 nm researchgate.netlongdom.org |

| Column Temperature | 35°C ju.edu.jo |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of this compound and its potential impurities or degradation products. synthinkchemicals.com This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. synthinkchemicals.com

After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. In the first stage of mass analysis (MS1), the parent ion corresponding to the molecular weight of this compound is selected. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of the compound. shimadzu.com This technique is invaluable for identifying unknown impurities that may be present in the sample. synthinkchemicals.comrsc.org

A study on the quantification of testosterone (B1683101) undecanoate in hair utilized LC-MS/MS, demonstrating its applicability for detecting and quantifying esters in complex biological matrices. The method involved liquid-liquid extraction followed by LC-MS/MS analysis, achieving a low limit of detection. ugent.be

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

For even greater resolution and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with High-Resolution Mass Spectrometry (HRMS). nih.gov UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times and improved separation efficiency compared to conventional HPLC. nih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which aids in determining the elemental composition of this compound and its related substances. semanticscholar.org This high mass accuracy is crucial for differentiating between compounds with very similar nominal masses. nih.gov UHPLC-HRMS is particularly useful in metabolomics and impurity profiling, where the comprehensive detection and identification of a wide range of compounds are required. nih.govnih.gov A validated UHPLC-HRMS method for the simultaneous quantification of saponins (B1172615) demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.99, and low limits of detection and quantification. pensoft.net

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques provide complementary information to chromatographic methods, offering detailed insights into the molecular structure of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acenet.edu The FTIR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the presence of an ester functional group is confirmed by a strong C=O stretching vibration, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations would also be present. Additionally, the long alkyl chains (dodecyl and undecanoyl) would exhibit characteristic C-H stretching and bending vibrations. ukm.my For example, the C-H stretching of the lauryl group in other synthesized derivatives has been observed in the 2860-2930 cm⁻¹ region. ukm.my FTIR can be used to confirm the identity of the compound and to detect certain types of impurities. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, specific proton signals can be assigned to the different methylene (B1212753) groups in the dodecyl and undecanoyl chains and the methylene group adjacent to the ester oxygen. For example, in similar long-chain esters, the protons of the alkyl chains appear as a complex multiplet, while the protons on the carbons adjacent to the ester group have distinct chemical shifts. googleapis.comnih.gov The integration of the peak areas in the ¹H NMR spectrum can be used for quantitative analysis. nih.gov

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the two long alkyl chains.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

|---|---|

| FTIR | ~1740 cm⁻¹ (C=O stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1160-1260 cm⁻¹ (C-O stretch) |

| ¹H NMR | Signals corresponding to the CH₃ and (CH₂)n protons of the dodecyl and undecanoyl chains, and the -O-CH₂- protons of the dodecyl group. |

| ¹³C NMR | Signal for the C=O carbon, and multiple signals for the carbons in the dodecyl and undecanoyl alkyl chains. |

Development and Validation of Analytical Methodologies for this compound

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. chromatographyonline.comich.org This process follows guidelines, such as those from the International Council for Harmonisation (ICH). ich.org

The development of an HPLC method, for example, involves a systematic approach to optimize parameters like the column, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. nih.gov An Analytical Target Profile (ATP) can be established to define the requirements for the method's performance. ich.org

Once a method is developed, it must be validated to demonstrate its reliability. chromatographyonline.com Validation involves assessing several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or matrix components. researchgate.netchromatographyonline.com This is often demonstrated by showing that there are no interfering peaks at the retention time of the analyte. researchgate.net

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specific range. chromatographyonline.com This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1. longdom.orgmdpi.com

Accuracy: The closeness of the test results to the true value. researchgate.net It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. longdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pensoft.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netlongdom.org

A validated HPLC method for testosterone undecanoate, for example, showed good linearity over a concentration range of 20-60 ppm with a coefficient of determination (r²) >0.99, and recovery was found to be between 98.87% and 100.02%. researchgate.netlongdom.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Testosterone undecanoate |

| Saponins |

| ¹H NMR |

| ¹³C NMR |

| Sodium Dodecyl Sulfate (B86663) |

| Lauryl Chitosan |

| Lauryl Succinyl Chitosan |

| Lauryl Carboxymethyl Chitosan |

| Monochloroacetic Acid |

| Carboxymethyl Chitosan |

| Succinic Anhydride |

| Succinyl Chitosan |

Environmental Fate and Biogeochemical Cycling of Dodecyl Undecanoate

Environmental Transport and Mobility Studies

The movement of dodecyl undecanoate through different environmental compartments is governed by its physical and chemical properties, primarily its very low water solubility and its high affinity for organic matter.

Due to its hydrophobic nature and low water solubility, this compound is expected to strongly adsorb to the organic fraction of soil and sediment. scispace.commdpi.com This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comrivm.nl A high Koc value indicates a strong tendency for a chemical to bind to soil and sediment particles rather than remaining dissolved in water, leading to low mobility. ufl.edu

While an experimental Koc value for this compound is not available, estimations for long-chain aliphatic esters suggest a high log Koc value, likely greater than 5. mdpi.com For comparison, various oxo-alkyl acetates with shorter alkyl chains (C6 to C13) have Koc values ranging from 70 to 4,000 mL/g, with the value increasing with chain length. e3s-conferences.org Given its C23 structure, this compound would be at the higher end of this range, indicating it is relatively immobile. e3s-conferences.org This strong adsorption means that upon release to the environment, the compound will predominantly be found in soil and sediment compartments. scispace.commdpi.com

Desorption, the release of the adsorbed chemical back into the water phase, is expected to be a slow process. The strong binding to organic matter limits the bioavailability of the compound for microbial degradation and its mobility in the aqueous phase.

Table 3: Estimated Physicochemical Properties and Environmental Mobility of this compound

| Property | Estimated Value/Classification | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | Very Low (<0.05 mg/L for similar esters) mdpi.com | Limits concentration in aquatic phase; promotes partitioning to solids. |

| Log Kow (Octanol-Water Partition Coefficient) | High (>10 for similar esters) scispace.com | Indicates high lipophilicity and potential for bioaccumulation. |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | High (>5 for similar esters) mdpi.com | Strong adsorption to soil and sediment; low mobility. ufl.edu |

| Mobility in Soil | Low to Immobile e3s-conferences.org | Unlikely to leach into groundwater. |

The potential for this compound to leach through the soil profile into groundwater is considered very low. Leaching is the process by which water-soluble substances are washed out from soil by percolating water. The high Koc value of this compound signifies strong adsorption to soil particles, which effectively retards its downward movement with water. e3s-conferences.orgufl.edu Chemicals with high Koc values are less likely to contaminate groundwater. Field lysimeter studies on other hydrophobic organic compounds confirm that immobile substances show minimal transport into leachate. epa.gov

Assessment of Bioaccumulation Potential and Ecological Distribution

A complete assessment of the bioaccumulation potential and ecological distribution of this compound would require specific experimental data and modeling. As a long-chain fatty acid ester, its physicochemical properties, such as a high octanol-water partition coefficient (log K_ow_), would suggest a tendency to partition into fatty tissues of organisms and organic matter in the environment. However, its potential for rapid biodegradation could mitigate this accumulation.

Bioaccumulation Potential

The bioaccumulation potential of a chemical is its propensity to be taken up by an organism from the environment, either directly from the surrounding medium (bioconcentration) or through the consumption of contaminated food (biomagnification). For a substance like this compound, this would be assessed using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and the Biota-Sediment Accumulation Factor (BSAF).

Due to the lack of specific studies on this compound, no experimentally determined BCF or BAF values are available. In the absence of such data, predictive models, known as Quantitative Structure-Activity Relationships (QSARs), are often used. These models would estimate the BCF based on the compound's log K_ow_. For long-chain fatty acid esters, the log K_ow_ is typically high, which would predict a significant bioaccumulation potential. However, these models may not fully account for metabolic processes that can reduce the actual bioaccumulation in an organism.

Ecological Distribution

The ecological distribution of this compound would be governed by its physical and chemical properties. As a substance with expected low water solubility and a high affinity for organic carbon, it is anticipated to partition predominantly to soil and sediment. Upon release into the environment, it would likely adsorb to suspended organic particles in water and subsequently be deposited in sediment beds. In terrestrial environments, it would be expected to remain in the soil matrix with limited mobility.

The ultimate environmental compartments for this compound would be soil and sediment. Its persistence in these compartments would be determined by the rate of its biodegradation by microorganisms. Long-chain fatty acid esters are generally considered to be readily biodegradable, which would limit their persistence and long-range transport.

Without specific monitoring data, the actual concentrations of this compound in various environmental compartments (water, soil, sediment, biota) remain unknown.

Methodological Frameworks and Regulatory Guidelines for Environmental Fate Studies (e.g., OECD Standards)

To definitively determine the environmental fate of this compound, a series of standardized tests, primarily those established by the OECD, would need to be conducted. These guidelines ensure that data on the environmental properties of chemicals are reliable and comparable across different laboratories and regulatory jurisdictions.

Key OECD Guidelines for Assessing Bioaccumulation:

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. This is the primary test for determining the BCF in fish. The test involves exposing fish to the chemical in the water (for bioconcentration) or in their diet (for biomagnification) over a specific period, followed by a depuration phase. The concentration of the substance in the fish tissue is measured over time to calculate the BCF. This guideline is crucial for assessing whether a substance meets the "B" (bioaccumulative) or "vB" (very bioaccumulative) criteria under various regulatory frameworks.

OECD Test Guideline 315: Bioaccumulation in Sediment-dwelling Benthic Oligochaetes. Given that this compound is expected to partition to sediment, this test is highly relevant. It assesses the bioaccumulation of sediment-associated chemicals in worms, providing a Bioaccumulation Factor (BAF) that relates the concentration in the organism to the concentration in the sediment. The test consists of an uptake phase where the organisms are exposed to spiked sediment, followed by an elimination phase in clean sediment.

Framework for Environmental Fate Assessment:

A comprehensive environmental fate assessment for this compound would integrate data from various OECD test guidelines. This would include studies on:

Ready Biodegradability (e.g., OECD 301 series): To confirm if the substance is quickly broken down by microorganisms.

Hydrolysis as a Function of pH (OECD 111): To determine its stability in water.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106): To quantify its tendency to bind to soil and sediment.

The data generated from these standardized tests would be used in environmental risk assessments to predict the persistence, distribution, and potential for bioaccumulation of this compound.

Data Tables

As no specific experimental data for this compound were found, the following tables are presented as templates to illustrate the type of information that would be generated from the relevant OECD studies.

Table 1: Hypothetical Bioaccumulation Data for this compound

| Parameter | Test Organism | Guideline | Result |

| Bioconcentration Factor (BCF) | Fish (e.g., Danio rerio) | OECD 305 | Data Not Available |

| Bioaccumulation Factor (BAF) | Sediment-dwelling worm (e.g., Lumbriculus variegatus) | OECD 315 | Data Not Available |

Table 2: Relevant OECD Test Guidelines for Environmental Fate Assessment

| Guideline Number | Title | Relevance for this compound |

| OECD 305 | Bioaccumulation in Fish: Aqueous and Dietary Exposure | Assessment of bioconcentration and biomagnification potential in aquatic organisms. |

| OECD 315 | Bioaccumulation in Sediment-dwelling Benthic Oligochaetes | Assessment of bioaccumulation from contaminated sediment. |

| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Determines partitioning behavior between soil/sediment and water. |

| OECD 301 | Ready Biodegradability | Assesses the likelihood of rapid and complete biodegradation in the environment. |

Applications of Dodecyl Undecanoate in Materials Science and Engineering

Integration within Polymer Systems and Composite Materials

The long aliphatic structure of dodecyl undecanoate makes it a candidate for modifying the properties of polymers and composites. Its primary roles are as a plasticizer, a comonomer to alter polymer characteristics, and as an agent to modify interfacial properties in composite materials.

In polymer chemistry, a comonomer is a precursor that is polymerized with a principal monomer to create a copolymer. wikipedia.org This process is often used to enhance properties like flexibility, making the polymer less brittle. wikipedia.org While direct copolymerization of this compound is not common, analogous structures containing long dodecyl chains are used to create copolymers with tailored properties.

For instance, research into polyisocyanates has demonstrated the synthesis of statistical and block copolymers using n-dodecyl isocyanate (DDIC) as a comonomer. nih.gov In one study, block copolymers of DDIC and allyl isocyanate (ALIC) were synthesized with varying monomer molar ratios. nih.govmdpi.com The inclusion of the PDDIC block was found to induce crystallinity in the resulting copolymers, a property absent in the ALIC homopolymer. nih.gov The thermal properties of these copolymers, such as melting and crystallization enthalpies, were influenced by the DDIC content. nih.gov

Similarly, amphiphilic copolymers have been synthesized using sodium 11-(acrylamido)undecanoate, which features an undecanoate chain. nih.gov These copolymers, when combined with a hydrophilic monomer, can self-assemble into nanosized micelles in aqueous solutions. nih.gov This demonstrates how the long alkyl chain, a key feature of this compound, can drive the formation of complex macromolecular structures.

Another area of research involves the creation of copolymers for specific functional applications. For example, antimicrobial copolymers have been synthesized containing quaternary dodecyl-ammonium compounds. nih.gov These materials leverage the hydrophobic nature of the dodecyl chain to enhance their antimicrobial efficacy. nih.gov In the field of pressure-sensitive adhesives, lauryl methacrylate (B99206) (which contains a dodecyl group) has been used as a comonomer with dibutyl itaconate to produce sustainable, waterborne adhesives with tunable glass transition temperatures and viscoelastic properties. nih.gov

Table 1: Examples of Copolymers Incorporating Dodecyl or Analogous Moieties

| Copolymer System | Comonomers | Key Findings | Reference |

|---|---|---|---|

| Poly(isocyanate) Copolymers | n-Dodecyl isocyanate (DDIC), Allyl isocyanate (ALIC) | DDIC incorporation introduces crystallinity; thermal properties are dependent on DDIC ratio. | nih.gov |

| Amphiphilic Copolymers | Sodium 2-(acrylamido)-2-methyl-1-propanesulfonate, Sodium 11-(acrylamido)undecanoate | Self-assembles into nanosized micelles in aqueous solutions for antiviral applications. | nih.gov |

| Antimicrobial Copolymers | 4-vinylbenzyl dimethyldodecylammonium chloride, Acrylic acid | The hydrophobicity of the dodecyl chain enhances the killing efficacy against bacteria. | nih.gov |

| Pressure-Sensitive Adhesives | Dibutyl itaconate, Lauryl methacrylate, Itaconic acid | The ratio of comonomers allows for tuning of the glass transition temperature and adhesive properties. | nih.gov |

While direct studies on this compound are limited, the behavior of similar molecules, such as long-chain surfactants like sodium dodecyl sulfate (B86663) (SDS), provides insight. Surfactants adsorb at interfaces, reducing interfacial tension and altering wetting characteristics. uobaghdad.edu.iqrsc.org In composite materials, this can lead to better dispersion of fillers and improved adhesion. For example, modifying the surface of carbon fibers with various agents can enhance the interfacial shear strength (IFSS) by creating chemical bonds and physical interlocking with the polymer matrix. nih.gov The hydrophobic tail of a molecule like this compound would be expected to interact favorably with non-polar matrices like polypropylene, while the ester group could offer some interaction with more polar components.

In composites made from lignocellulosic agricultural waste and thermoplastic polymers, weak van der Waals forces often result in poor adhesion between the hydrophilic filler and a hydrophobic matrix like polypropylene. mdpi.com The introduction of a molecule that can bridge this polarity gap, known as a coupling agent, can significantly improve mechanical properties. mdpi.com The structure of this compound makes it a candidate for such a role, potentially improving the compatibility between a non-polar matrix and a moderately polar filler.

Role in Nanomaterials and Advanced Formulations

This compound and structurally related long-chain esters are utilized in the development of nanomaterials and advanced formulations, primarily within the pharmaceutical and biomedical fields for drug delivery. Their lipophilic nature is key to their function in these systems.

These compounds are components of lipid-based nanoparticle systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). nih.gov These nanoparticles are designed to improve the solubility and bioavailability of poorly water-soluble drugs. nih.govualberta.ca The lipid matrix of these particles can be composed of molecules like this compound, which are solid at body temperature and biocompatible. nih.gov

For example, testosterone (B1683101) undecanoate, a related ester, has been formulated into nano- and microcrystal suspensions to create long-acting injectable drug delivery systems. nih.govresearchgate.net The particle size of these crystals is a critical factor that controls the dissolution rate and, consequently, the duration of the drug's effect. nih.govresearchgate.net The principle relies on the very low water solubility of the undecanoate ester, which allows for a slow release from the injection site.

Furthermore, patents related to nanomaterials list undecanoate as a potential counter-ion for forming pharmaceutically acceptable salts that can be incorporated into lipid nanoparticles for various delivery routes, including intravenous and intramuscular. google.com The use of dodecyl chains is also seen in surfactants like sodium dodecyl sulfate, which are widely used as stabilizing agents in the synthesis of various types of nanoparticles, controlling their size and preventing aggregation. ijcmas.commdpi.com

Table 2: Applications in Nanomaterials and Formulations

| Application Area | Material/System | Role of Dodecyl/Undecanoate Moiety | Key Benefit | Reference |

|---|---|---|---|---|

| Drug Delivery | Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Forms the solid lipid matrix for encapsulating lipophilic drugs. | Enhances solubility and bioavailability of poorly soluble drugs. | nih.gov |

| Long-Acting Injectables | Testosterone Undecanoate Nano/Microcrystals | The ester itself forms the crystalline drug depot. | Provides slow, sustained release of the active compound over an extended period. | nih.govresearchgate.net |

| Nanoparticle Synthesis | Metal Nanoparticles | Dodecyl sulfate acts as a surfactant/stabilizing agent. | Controls particle size and prevents aggregation during synthesis. | ijcmas.commdpi.com |

| Lipid Nanoparticle Formulations | General Lipid Nanoparticles | Undecanoate used as a salt-forming group for active ingredients. | Forms part of a lipophilic drug conjugate suitable for nanoparticle delivery. | google.com |

Research into Novel Functional Applications of this compound

Researchers are exploring novel applications for molecules containing dodecyl and undecanoate functionalities, moving beyond traditional uses. These efforts aim to create materials with specific, built-in functions.

A significant area of research is in the development of antimicrobial materials for dental applications. nih.gov Scientists have synthesized novel bi-quaternary ammonium (B1175870) monomers that incorporate an undecanoate structure. One such monomer is N,N,N′,N′-tetramethyl-dimethylene-dodecyl-1-undecanoate-2-(2-methacryloyloxy)ethyl) bromide. nih.gov When polymerized into a dental resin, these monomers impart potent antibacterial properties to the material. The long alkyl chains of the quaternary ammonium salt are crucial for disrupting bacterial cell membranes. The goal is to create dental materials that actively combat the bacteria responsible for secondary caries. nih.gov

Another innovative application lies in the field of bioelectrocatalysis. Researchers have used dithiobis(succinimidyl undecanoate) (DSU) to immobilize enzymes on gold electrode surfaces. acs.org The thiol groups at one end of the DSU molecule form strong bonds with the gold surface, while the succinimidyl ester groups at the other end covalently bond to amino groups on the enzyme. This creates a stable and oriented enzyme layer, which is essential for the performance of biosensors and biofuel cells. acs.org This application highlights the utility of the undecanoate chain as a molecular spacer or linker in the construction of complex functional surfaces.

These emerging applications demonstrate the versatility of the this compound chemical motif in creating advanced functional materials, from antimicrobial composites to sophisticated bio-interfaces.

Theoretical and Computational Investigations of Dodecyl Undecanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for probing the conformational landscape and condensed-phase behavior of molecules like dodecyl undecanoate. These methods provide insights into properties that are often difficult to access experimentally.

Molecular Dynamics (MD) Simulations: MD simulations are particularly well-suited for studying the dynamic behavior of this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD can predict thermophysical properties and reveal details of molecular ordering. For long-chain esters, force fields such as the Generalized Amber Force Field (GAFF) and Transferable Potentials for Phase Equilibria (TraPPE-UA) are commonly used to describe the interatomic interactions. nih.govrsc.orgrsc.org

Simulations of analogous fatty acid esters have successfully reproduced experimental data for properties like density and self-diffusivity across different temperatures. nih.gov For this compound, MD simulations could be used to predict its behavior as a lubricant base oil or as a component in complex mixtures. Structural analyses from such simulations can provide a detailed picture of the liquid-phase molecular ordering, which is critical for understanding properties like viscosity and flow behavior at various temperatures. nih.gov The length of the alkyl chains in this compound (a C12 alcohol and a C11 fatty acid) would significantly influence its packing and intermolecular interactions, a phenomenon that can be explored in detail using MD. rsc.orgmdpi.com

Quantum Mechanics (QM) Calculations: While computationally more intensive, QM methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure of a molecule. preprints.org For a molecule the size of this compound, DFT calculations could be used to determine its optimal geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are fundamental to understanding the molecule's intrinsic reactivity. mdpi.com

Table 1: Representative Data from Molecular Dynamics Simulations of a Generic Long-Chain Ester

| Property | Simulated Value | Experimental Value |

| Density at 298 K (g/cm³) | 0.862 | 0.865 |

| Self-Diffusivity at 298 K (10⁻⁹ m²/s) | 1.54 | 1.60 |

| Viscosity at 313 K (mPa·s) | 4.2 | 4.5 |

This table is illustrative and compiled from typical data for long-chain esters to represent the kind of results obtainable from MD simulations.

Prediction of Reactivity and Transformation Mechanisms

Computational chemistry offers powerful tools to predict how this compound might react or degrade under various conditions. This is crucial for applications where chemical stability is paramount.

Reaction Pathway Analysis: DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving esters. For instance, the hydrolysis of this compound, a key degradation pathway, can be studied in both acidic and alkaline conditions. studymind.co.uk Computational studies on the aminolysis of esters have shown that reaction mechanisms can be either stepwise, involving a tetrahedral intermediate, or concerted. researchgate.netrhhz.net By calculating the activation energies for these different pathways, the most likely mechanism for the transformation of this compound can be determined.

For example, in a catalyzed reaction like transesterification, DFT can elucidate the role of the catalyst by modeling its interaction with the ester and calculating the reduction in the activation barrier. mdpi.comnih.gov This approach has been used to study nickel-catalyzed amidation of esters, revealing a mechanism of oxidative addition, proton transfer, and reductive elimination. mdpi.com

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the HOMO and LUMO are key indicators of a molecule's reactivity. mdpi.com For this compound, the HOMO would likely be localized on the ester oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the LUMO would be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO can be correlated with the chemical stability of the molecule. mdpi.com

Table 2: Calculated Activation Energies for a Model Ester Reaction

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) |

| Stepwise Aminolysis | Uncatalyzed | 32.5 |

| Stepwise Aminolysis | Acid-Catalyzed | 19.8 |

| Concerted Aminolysis | Uncatalyzed | 34.1 |

| Concerted Aminolysis | Acid-Catalyzed | 21.3 |

This table presents hypothetical data based on computational studies of ester reactions to illustrate how DFT can be used to compare different reaction mechanisms. researchgate.netrhhz.net

Structure-Activity Relationship Studies for Functional Design

Quantitative Structure-Activity Relationship (QSAR) models provide a framework for correlating the chemical structure of a molecule with its functional properties. researchgate.net This approach is invaluable for the rational design of new molecules with enhanced performance characteristics.

For this compound, QSAR studies could be employed to predict its efficacy as a lubricant additive. usk.ac.idresearchgate.net In such a study, a series of related long-chain esters would be synthesized or modeled, and their performance in a specific application (e.g., wear reduction) would be measured. Computational descriptors, derived from DFT or other methods, would then be calculated for each molecule. These descriptors can include electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. This model can then be used to predict the performance of new, unsynthesized ester compounds, allowing for the in-silico screening of potential candidates and guiding the design of esters with superior properties. For example, a QSAR model might reveal that a certain chain length or the presence of specific functional groups leads to optimal lubricant performance. researchgate.netusk.ac.id

Table 3: Example of a QSAR Model for Lubricant Performance

| Descriptor | Coefficient | p-value |

| Total Energy | -0.25 | <0.05 |

| Dipole Moment | 1.54 | <0.01 |

| Softness | 0.89 | <0.05 |

| Model Fit | R² = 0.92 |

This table is a representative example of a QSAR model, illustrating the correlation between molecular descriptors and a functional property. The coefficients indicate the direction and strength of the relationship. researchgate.net

Future Research Trajectories and Methodological Innovations

Advancements in Sustainable Production Technologies for Dodecyl Undecanoate

The traditional chemical synthesis of esters often involves harsh conditions and non-renewable catalysts. csic.es The future of this compound production lies in the adoption of sustainable and green manufacturing practices. mdpi.comacs.org A primary focus is the use of biocatalysts, such as lipases, in enzymatic synthesis processes. wur.nlnih.gov

Enzymatic esterification offers several advantages over conventional chemical methods, including higher selectivity, milder reaction conditions, and reduced generation of by-products. wur.nlnih.gov Research is increasingly directed towards solvent-free systems, which further enhance the green credentials of the process by eliminating the need for organic solvents and simplifying product separation. mdpi.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), is a key area of investigation, as it allows for catalyst recovery and reuse, making the process more economically viable. wur.nlmdpi.com Studies have shown that long-chain monomers are often easier to polymerize enzymatically, a promising indicator for the efficient synthesis of high molecular weight esters like this compound. mdpi.com

Future research will likely focus on:

Optimizing reaction conditions (e.g., temperature, pressure) in solvent-free enzymatic synthesis to maximize yield and reaction rates. wur.nl

Developing more robust and heat-stable immobilized lipases to withstand industrial-scale production conditions. wur.nl

Exploring the use of renewable raw materials derived from biomass for the synthesis of both the dodecyl alcohol and undecanoic acid components.

Development of Hyphenated Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its potential impurities or degradation products requires powerful analytical techniques. researchgate.net Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of this endeavor. nih.govnumberanalytics.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of long-chain esters. numberanalytics.comslideshare.net These techniques allow for the separation of complex mixtures and provide detailed structural information for the identification and quantification of individual components. asdlib.orgnih.gov For instance, GC-MS is a standard method for analyzing fatty acid methyl esters (FAMEs) after derivatization to improve volatility. nih.gov Similarly, LC-MS can be used to analyze intact cholesteryl esters, a class of compounds similar in structure to this compound. nih.gov

Future developments in this area are expected to include:

The increasing use of tandem mass spectrometry (MS-MS) for more detailed structural elucidation of unknown compounds and trace-level impurities. nih.gov

The application of other hyphenated techniques like LC-Nuclear Magnetic Resonance (LC-NMR) and LC-Fourier-Transform Infrared Spectroscopy (LC-FTIR) for a more complete picture of the chemical composition. researchgate.netnih.gov

The development of standardized protocols for the analysis of long-chain esters in various matrices, from industrial formulations to environmental samples.

Below is a table summarizing key hyphenated analytical techniques and their applications in ester analysis:

| Analytical Technique | Principle | Application in this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. slideshare.net | Identification and quantification of this compound and related volatile impurities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by mass-based detection. slideshare.net | Analysis of intact this compound, particularly useful for less volatile or thermally labile related compounds. nih.govnih.gov |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines the separation power of LC with the detailed structural information provided by NMR spectroscopy. researchgate.net | Unambiguous structure elucidation of unknown esters and isomers without the need for isolation. researchgate.net |

| Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR) | Couples LC separation with IR spectroscopy to identify functional groups of the eluted compounds. nih.gov | Characterization of the ester functional group and other potential functional groups in the sample mixture. nih.gov |

Enhanced Predictive Modeling for Environmental and Materials Performance

Predictive modeling is becoming an indispensable tool for assessing the environmental impact and material properties of chemicals, including this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting properties like hydrolysis rates, which are crucial for determining the environmental persistence of an ester. acs.orgnih.gov

These models use molecular descriptors to correlate the chemical structure with specific properties. nih.gov For long-chain esters, descriptors related to steric parameters, electronegativity, and charge density have been shown to be significant. nih.gov The development of robust QSAR models can help in the early-stage assessment of new ester compounds, reducing the need for extensive experimental testing. nih.gov

Future research in predictive modeling for esters will likely involve:

The development of more accurate QSAR models specifically tailored for long-chain esters by incorporating a wider range of molecular descriptors and larger datasets. acs.orgnih.gov

The use of machine learning and artificial intelligence to develop more sophisticated predictive models for a broader range of properties, including biodegradability and potential toxicity. mdpi.comresearchgate.net

The integration of predictive models into the design phase of new ester compounds to create molecules with desired performance characteristics and a favorable environmental profile. nih.gov

The table below outlines key modeling approaches and their relevance to this compound:

| Modeling Approach | Description | Application to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.gov | Predicting environmental fate properties like hydrolysis rate and biodegradability, as well as potential toxicity. acs.orgnih.gov |

| Machine Learning (ML) Models | Algorithms that can learn from data to make predictions or decisions without being explicitly programmed. mdpi.com | Developing predictive models for complex properties such as material performance, environmental distribution, and interaction with biological systems. researchgate.net |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Investigating potential biological interactions and mechanisms of action at a molecular level. nih.gov |

Exploration of Novel Research Paradigms for Ester Compounds

The field of ester research is moving beyond traditional applications and synthesis methods, embracing new paradigms that focus on sustainability, multifunctionality, and advanced material design. oup.comnso-journal.org This includes the exploration of esters in novel applications such as advanced lubricants, biocompatible materials, and functional food ingredients. csic.esmdpi.comrsc.org

One emerging paradigm is the concept of "molecular networking," which uses metabolomics and computational tools to map the diversity of natural products and guide the discovery of new bioactive compounds. oup.com This approach could be applied to identify novel ester structures with unique properties from natural sources. Another area of innovation is the development of "smart" materials based on esters that can respond to external stimuli, such as temperature or pH. mdpi.com

Future research paradigms for ester compounds will likely encompass:

A shift towards a more holistic and collaborative approach to research, integrating expertise from chemistry, biology, engineering, and data science. oup.com

Increased focus on the entire lifecycle of ester compounds, from sustainable sourcing of raw materials to end-of-life considerations. mdpi.com

The application of high-throughput screening and automated synthesis platforms to accelerate the discovery and optimization of new ester compounds with tailored properties. nso-journal.org

The ongoing evolution of research in these areas will undoubtedly lead to new and innovative applications for this compound and other long-chain esters, contributing to the development of more sustainable and high-performance materials for a wide range of industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.